molecular formula C19H29FN2O2 B5380435 4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane

4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane

Cat. No. B5380435
M. Wt: 336.4 g/mol
InChI Key: VAGCGABVKXVWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane, also known as EFDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EFDP is a diazepane derivative that has a unique chemical structure, making it a promising candidate for drug development and other research applications.

Mechanism of Action

The mechanism of action of 4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane is not fully understood, but it is believed to act on the GABAergic system in the brain. 4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane has been shown to increase the activity of GABA receptors, which are responsible for inhibiting neural activity in the brain. This leads to a reduction in anxiety and seizure activity.
Biochemical and Physiological Effects:
4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane has been shown to have significant biochemical and physiological effects in animal models. It has been shown to increase GABA levels in the brain, leading to a reduction in anxiety and seizure activity. 4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane has several advantages for use in lab experiments. It has a unique chemical structure that makes it a promising candidate for drug development and other research applications. 4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane has also been shown to have significant anxiolytic and anticonvulsant effects in animal models, making it a useful tool for studying the GABAergic system in the brain. However, 4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane also has some limitations, including its complex synthesis process and potential toxicity at high doses.

Future Directions

There are several future directions for research on 4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane. One area of interest is its potential use as a therapeutic agent for the treatment of neurological disorders such as anxiety, depression, and epilepsy. Further research is needed to determine the optimal dosage and administration route for 4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane. Another area of interest is its potential use as a tool for studying the GABAergic system in the brain. 4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane may also have potential applications in other areas of research, such as cancer therapy and drug delivery systems. Overall, 4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane is a promising compound that has significant potential for use in various areas of scientific research.

Synthesis Methods

The synthesis of 4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 4-fluorobenzyl chloride with isopropylamine to form an intermediate product. The intermediate product is then reacted with ethyl acetoacetate to form the final product, 4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane.

Scientific Research Applications

4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane has been studied extensively for its potential applications in various areas of scientific research. One of the primary areas of interest is its potential use as a therapeutic agent for the treatment of neurological disorders such as anxiety, depression, and epilepsy. 4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane has been shown to have significant anxiolytic and anticonvulsant effects in animal models, making it a promising candidate for further research.

properties

IUPAC Name

2-ethoxy-1-[4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29FN2O2/c1-4-24-14-19(23)22-11-5-10-21(18(13-22)15(2)3)12-16-6-8-17(20)9-7-16/h6-9,15,18H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGCGABVKXVWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCN(C(C1)C(C)C)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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